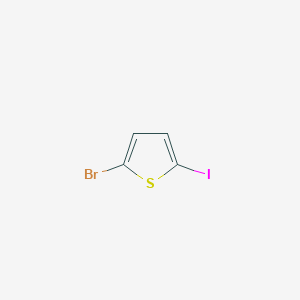

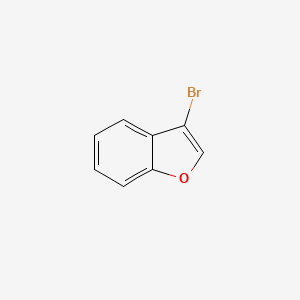

![molecular formula C13H14ClN3OS B1268669 4-烯丙基-5-[(4-氯-2-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇 CAS No. 21358-24-7](/img/structure/B1268669.png)

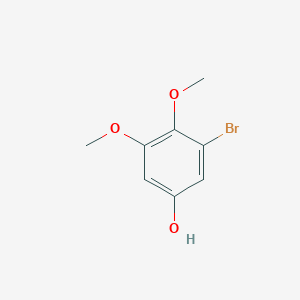

4-烯丙基-5-[(4-氯-2-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and related derivatives often involves multi-step chemical reactions, including cyclization of thiosemicarbazides and alkylation reactions. A study by Raval et al. (2010) describes a microwave-assisted synthesis method for creating derivatives involving condensation reactions with aromatic aldehydes in the presence of acidic alumina, highlighting the efficiency of microwave techniques in the synthesis of triazole derivatives (Raval, Patel, Patel, & Desai, 2010).

Molecular Structure Analysis

The molecular structure and vibrational bands of 1,2,4-triazole derivatives have been characterized through spectroscopic methods and computational studies. Karakurt et al. (2010) employed DFT and ab initio HF calculations to analyze the molecular geometry, vibrational frequencies, and chemical shift values of a similar triazole compound, providing insights into its molecular structure and electronic properties (Karakurt, Dinçer, Çetin, & Şekerci, 2010).

Chemical Reactions and Properties

4-Allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including alkylation, cyclization, and condensation, to form structurally diverse derivatives with potential biological and industrial applications. The versatility in chemical reactions is highlighted in the synthesis of novel Schiff bases and DNA methylation inhibitors, indicating the reactivity of the triazole ring and the thiol group (Hakobyan et al., 2017).

Physical Properties Analysis

The crystalline structure and intermolecular interactions of triazole derivatives play a significant role in their physical properties. Panini et al. (2014) analyzed the crystal structure of a triazole derivative, emphasizing the importance of hydrogen bonding and other non-covalent interactions in stabilizing the crystalline form and influencing its physical properties (Panini, Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Chemical Properties Analysis

The chemical properties of 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, such as its reactivity, stability, and interaction with different chemical reagents, are influenced by its molecular structure. Studies on its reactivity towards different nucleophiles and its potential as a corrosion inhibitor for copper highlight the compound's significant chemical versatility and utility in various chemical contexts (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).

科学研究应用

合成和表征

- 由Mobinikhaledi等人(2010年)进行的研究探讨了含有1,2,4-三唑环的席夫碱的合成,其中包括类似于4-烯丙基-5-[(4-氯-2-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇的化合物。这项研究通过红外光谱、1H核磁共振和13C核磁共振光谱提供了关于这类化合物的化学合成和表征的见解(Mobinikhaledi et al., 2010)。

腐蚀抑制

- Orhan等人(2012年)研究了类似化合物对低碳钢在酸性溶液中的腐蚀保护作用,证明了其作为腐蚀抑制剂的有效性。这表明了在材料科学和工程中的潜在应用(Orhan et al., 2012)。

抗癌活性

- Alam(2022年)对与4-烯丙基-5-[(4-氯-2-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇结构相关的丁香酚衍生物进行的研究揭示了其对乳腺癌细胞的显著抗癌活性。这表明了在肿瘤学中的潜在治疗应用(Alam, 2022)。

DNA 甲基化抑制

- Hakobyan等人(2017年)研究了类似于4-烯丙基-5-[(4-氯-2-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇的化合物对癌症DNA甲基化的影响。他们的研究结果指向了在基因调控和癌症治疗中的潜在应用(Hakobyan et al., 2017)。

抗菌活性

- Bayrak等人(2009年)合成了新的1,2,4-三唑并评估了它们的抗菌活性。该研究提供了关于这些化合物的潜在用途的见解,包括那些与4-烯丙基-5-[(4-氯-2-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇结构相似的化合物作为抗菌剂(Bayrak et al., 2009)。

作用机制

未来方向

属性

IUPAC Name |

3-[(4-chloro-2-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-11-5-4-10(14)7-9(11)2/h3-5,7H,1,6,8H2,2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZQHSIMJLTMAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358799 |

Source

|

| Record name | 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

21358-24-7 |

Source

|

| Record name | 4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)

![2-Methyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B1268604.png)

![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)

![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)